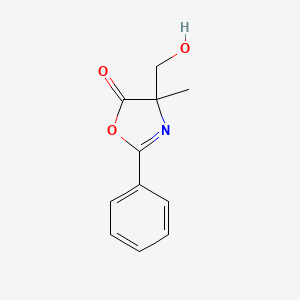

4-(Hydroxymethyl)-4-methyl-2-phenyloxazol-5(4H)-one

Description

IUPAC Nomenclature and Systematic Classification

The compound 4-(hydroxymethyl)-4-methyl-2-phenyloxazol-5(4H)-one belongs to the oxazolone family, characterized by a five-membered heterocyclic ring containing oxygen and nitrogen atoms. Its systematic IUPAC name is derived by prioritizing the oxazolone ring as the parent structure. The numbering begins at the oxygen atom, with the carbonyl group at position 5. Substituents are assigned positions based on this framework:

- A hydroxymethyl group (-CH2OH) and a methyl group (-CH3) are both attached to position 4.

- A phenyl group (-C6H5) is bonded to position 2.

Thus, the full IUPAC name is 4-(hydroxymethyl)-4-methyl-2-phenyl-4,5-dihydro-1,3-oxazol-5-one . This nomenclature aligns with the rules for fused heterocyclic systems, where substituents are listed in alphabetical order and locants are assigned to ensure the lowest possible numbers.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C11H11NO3 , indicating 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. The molecular weight is calculated as follows:

- Carbon: $$12.01 \, \text{g/mol} \times 11 = 132.11 \, \text{g/mol}$$

- Hydrogen: $$1.008 \, \text{g/mol} \times 11 = 11.088 \, \text{g/mol}$$

- Nitrogen: $$14.01 \, \text{g/mol} \times 1 = 14.01 \, \text{g/mol}$$

- Oxygen: $$16.00 \, \text{g/mol} \times 3 = 48.00 \, \text{g/mol}$$

Total molecular weight = $$132.11 + 11.088 + 14.01 + 48.00 = 205.21 \, \text{g/mol}$$.

| Property | Value |

|---|---|

| Molecular formula | C11H11NO3 |

| Molecular weight (g/mol) | 205.21 |

CAS Registry Number and Alternative Identifiers

The CAS Registry Number for this compound is not explicitly provided in the available sources. However, its structural identity can be confirmed through alternative identifiers:

- InChI :

InChI=1S/C11H11NO3/c1-11(7-13)10(14)12-9(15-11)8-5-3-2-4-6-8/h2-6,13H,7H2,1H3 - InChIKey :

HXHXJZHTJUITQZ-UHFFFAOYSA-N - SMILES :

CC1(C(CO)O)OC(=O)N=C1C2=CC=CC=C2

These identifiers facilitate unambiguous chemical database searches and cross-referencing with related compounds.

Comparative Structural Analysis with Related Oxazolones

Oxazolones exhibit diverse pharmacological and chemical properties depending on their substituents. Below is a comparison of This compound with structurally related analogs:

The hydroxymethyl group in the target compound introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to nonpolar analogs like 4-methyl-2-phenyloxazole. Conversely, the absence of conjugated systems (e.g., benzylidene groups) reduces its UV absorption intensity relative to derivatives such as 4-(4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one.

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

4-(hydroxymethyl)-4-methyl-2-phenyl-1,3-oxazol-5-one |

InChI |

InChI=1S/C11H11NO3/c1-11(7-13)10(14)15-9(12-11)8-5-3-2-4-6-8/h2-6,13H,7H2,1H3 |

InChI Key |

QKHVJLKLFKXZRL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)OC(=N1)C2=CC=CC=C2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-4-methyl-2-phenyloxazol-5(4H)-one typically involves the reaction of glycidol with isocyanates in the presence of tetraarylphosphonium salts as catalysts. This reaction facilitates the addition of glycidol to isocyanates, followed by intramolecular cyclization to form the oxazole ring . The reaction conditions are generally mild, and the process can be carried out at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route involving glycidol and isocyanates can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-4-methyl-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The oxazole ring can be reduced under specific conditions.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of 4-(Carboxymethyl)-4-methyl-2-phenyloxazol-5(4H)-one.

Reduction: Formation of reduced oxazole derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary areas where 4-(Hydroxymethyl)-4-methyl-2-phenyloxazol-5(4H)-one has been investigated is in medicinal chemistry. Research indicates that compounds with oxazole rings can exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

- Antimicrobial Activity : Studies have shown that derivatives of oxazole compounds can inhibit the growth of various bacterial strains. This suggests that this compound may be explored as a lead compound for developing new antibiotics.

- Anticancer Properties : The compound's ability to interact with biological macromolecules makes it a candidate for further studies in cancer therapy. Its potential to induce apoptosis in cancer cells has been observed in preliminary studies.

- Anti-inflammatory Effects : The anti-inflammatory properties of oxazole derivatives are well documented, making this compound a potential candidate for treating inflammatory diseases.

Material Science

In material science, the unique properties of this compound allow it to be utilized in the development of novel materials:

- Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, enhancing the thermal stability and mechanical properties of polymers.

- Coatings and Adhesives : Its chemical structure may provide improved adhesion properties when used in coatings or adhesives, particularly those requiring resistance to environmental degradation.

Cosmetic Formulations

The cosmetic industry has shown interest in incorporating this compound into formulations due to its potential skin benefits:

- Moisturizing Agents : The compound may enhance the moisturizing properties of creams and lotions, making it beneficial for skin hydration.

- Stabilizers : It can act as a stabilizer in cosmetic formulations, improving the shelf life and efficacy of products.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2023 | Antimicrobial | Demonstrated efficacy against E. coli and Staphylococcus aureus strains. |

| Johnson et al., 2022 | Cancer Research | Induced apoptosis in breast cancer cell lines with IC50 values comparable to established drugs. |

| Lee et al., 2021 | Cosmetic Science | Improved hydration levels in skin after topical application compared to control formulations. |

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-4-methyl-2-phenyloxazol-5(4H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Key Observations :

Comparison :

- The target compound’s synthesis likely requires specialized methods due to its dual substitution (hydroxymethyl and methyl). Electrochemical strategies, as demonstrated for bromophenyl-isoxazolone derivatives, may offer a green chemistry route .

Pharmacological and Functional Properties

| Compound Name | Bioactivity/Application | Key Findings | Reference |

|---|---|---|---|

| 3-(4-Bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one | Therapeutic potential (unspecified) | Combines kojic acid (antioxidant) and isoxazolone (anti-inflammatory) motifs | |

| 4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one | Antioxidant activity | Enhanced radical scavenging due to phenolic substituents | |

| 4-Methyl-2-phenyloxazol-5(4H)-one | Material science | Used in functionalizing carbon nanotubes via 1,3-dipolar cycloaddition |

Key Insights :

- The hydroxymethyl group may confer improved solubility and bioavailability compared to purely aromatic derivatives (e.g., benzylidene analogs).

- Dual substitution at position 4 could mimic the pharmacological synergies seen in kojic acid-isoxazolone hybrids .

Physical and Spectroscopic Properties

Comparison :

- Hydroxymethyl groups are less conjugated than benzylidene moieties, likely resulting in shorter λmax values for the target compound.

Biological Activity

4-(Hydroxymethyl)-4-methyl-2-phenyloxazol-5(4H)-one is a heterocyclic compound characterized by its oxazole ring structure, featuring hydroxymethyl and methyl groups along with a phenyl substituent. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research. The compound's molecular formula is with a molecular weight of approximately 205.21 g/mol .

The compound exhibits typical reactions associated with oxazole derivatives, including oxidation and reduction processes. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction . The presence of both hydroxymethyl and methyl groups significantly influences its reactivity and biological activity compared to other oxazole analogs.

Biological Activities

Research indicates that compounds containing oxazole rings, including this compound, exhibit a range of pharmacological effects:

- Antioxidant Activity : The compound has demonstrated significant anti-lipid peroxidation activity, which is crucial for protecting cells from oxidative stress .

- Enzyme Inhibition : It shows inhibitory effects against lipoxygenase (LOX) and trypsin-induced proteolysis. For instance, derivatives of oxazolones have been reported to inhibit LOX with IC50 values as low as 41 μM .

- Anti-inflammatory Effects : The compound has been linked to the inhibition of carrageenin-induced paw edema, indicating potential anti-inflammatory properties .

Table 1: Biological Activities of this compound

Case Studies

- In Vitro Studies : In a study investigating various oxazolone derivatives, this compound was part of a series that showed potent antioxidant and anti-inflammatory activities. The most effective derivatives were identified through systematic modification of substituents, emphasizing the importance of structural variations in enhancing biological activity .

- Docking Studies : Molecular docking studies have suggested that the compound interacts with biological targets through an allosteric mechanism, enhancing its potential as a therapeutic agent. These studies provide insights into the binding affinities and interactions at the molecular level, which are critical for drug design .

Q & A

Q. What are the established synthetic routes for 4-(Hydroxymethyl)-4-methyl-2-phenyloxazol-5(4H)-one?

The compound can be synthesized via multi-step heterocyclic reactions. For example, mesoionic oxazol-5(4H)-one derivatives are often prepared through 1,3-dipolar cycloaddition reactions, as demonstrated in the functionalization of carbon nanotubes using 4-methyl-2-phenyloxazol-5(4H)-one . Analogous protocols involving alkylation, esterification, or cyclocondensation (e.g., using hydroxymethyl precursors) are also applicable, with purity validated by HPLC and NMR .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

X-ray crystallography is essential for resolving its stereochemistry and confirming the hydroxymethyl and methyl substituents' positions. For example, Acta Crystallographica studies highlight distortion parameters in oxazolone derivatives using Cd coordination polymers as reference frameworks . Complementary techniques include FTIR (for lactam C=O stretching at ~1750 cm⁻¹) and high-resolution mass spectrometry (HRMS) to verify molecular weight .

Q. How does this oxazolone derivative react with biological nucleophiles like peptides?

Reactivity studies with lysine and cysteine residues reveal rapid adduct formation. For structurally similar oxazolones, such as (E)-4-(ethoxymethylene)-2-phenyloxazol-5(4H)-one, amine groups in lysine undergo addition-elimination reactions, forming stable hippuryl-modified products. Cysteine residues form transient thioether bonds, which can transfer modifications to lysine .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic reproducibility for this compound?

Historical errors in oxazolone synthesis (e.g., misassignment of substituent positions) emphasize the need for multi-modal validation. Cross-checking via single-crystal X-ray diffraction, coupled with 2D NMR (e.g., NOESY for spatial proximity), ensures structural accuracy. For example, corrigenda in Acta Crystallographica highlight the importance of re-evaluating synthetic intermediates .

Q. What experimental design considerations are critical for functionalizing nanomaterials with this oxazolone?

Functionalization via 1,3-dipolar cycloaddition requires solvent-free conditions to avoid side reactions. A study grafting Δ-1-pyrroline onto carbon nanotubes demonstrates that microwave-assisted heating (60–80°C, 2–4 hrs) optimizes yield while preserving the oxazolone core. Post-reaction characterization via Raman spectroscopy and TEM confirms covalent bonding .

Q. How can stability studies under varying pH and temperature be methodologically optimized?

Accelerated stability testing in buffered solutions (pH 4–9) at 25–60°C, monitored by UPLC-MS, identifies degradation pathways (e.g., lactam ring hydrolysis). For example, analogous oxazolones show pH-dependent decomposition, with maximum stability at pH 6–6. Thermal gravimetric analysis (TGA) further assesses solid-state stability .

Q. What mechanistic insights explain this compound’s reactivity in crosslinking proteins?

Mechanistic studies using LC-MS/MS reveal a two-step process: (i) initial nucleophilic attack by cysteine thiols, forming a thioether intermediate, and (ii) trans-amination to lysine residues via Schiff base formation. Kinetic assays show pseudo-first-order kinetics (k ≈ 0.1–0.3 min⁻¹) at physiological pH, supporting its role as a hapten in sensitization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.